molecular formula C11H9FO3 B1312433 Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate CAS No. 214822-98-7

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B1312433
CAS No.: 214822-98-7
M. Wt: 208.18 g/mol
InChI Key: CHUCUSQTVJVXAD-UHFFFAOYSA-N
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Description

Basic Molecular Parameters and Connectivity

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate possesses the molecular formula C₁₁H₉FO₃ with a molecular weight of 208.18 g/mol. The compound features a benzoate core structure with three distinct functional group modifications that significantly influence its overall molecular architecture. The systematic name reflects the precise positioning of substituents: a fluorine atom at the 4-position, a prop-2-yn-1-yloxy group at the 3-position, and a methyl ester functionality attached to the carboxyl carbon of the benzoic acid framework.

The structural connectivity can be described through the SMILES notation: O=C(OC)C₁=CC=C(F)C(OCC#C)=C₁, which illustrates the sequential arrangement of atoms and bonds throughout the molecule. The InChI representation provides additional structural detail: InChI=1S/C₁₁H₉FO₃/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H₂,2H₃, confirming the molecular connectivity and stereochemical relationships.

The benzene ring serves as the central aromatic core, with the carboxylate ester extending from position 1, creating a planar conjugated system. The fluorine substituent at position 4 introduces significant electronegativity differences, while the prop-2-yn-1-yloxy group at position 3 adds both steric bulk and electronic complexity through its ether linkage and terminal alkyne functionality. This arrangement creates a molecule with distinct polar and nonpolar regions, influencing its solubility characteristics and intermolecular interactions.

Functional Group Analysis and Chemical Properties

The ester functional group represents the primary reactive center in this compound, with the carbonyl carbon exhibiting electrophilic character enhanced by the electron-withdrawing nature of the fluorinated aromatic ring. The methyl ester configuration provides moderate steric accessibility while maintaining synthetic versatility for potential transformations. The carbonyl stretching frequency in infrared spectroscopy typically appears around 1720 cm⁻¹ for aromatic esters, with potential shifts due to electronic effects from the ring substituents.

The fluorine atom at the para position relative to the ester group exerts significant electronic influence through both inductive and resonance effects. Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect, reducing electron density throughout the aromatic system and particularly affecting the carbonyl carbon's electrophilicity. This substitution pattern influences the compound's reactivity toward nucleophilic attack and affects the aromatic ring's susceptibility to electrophilic substitution reactions.

The prop-2-yn-1-yloxy substituent introduces multiple reactive sites and conformational possibilities. The ether oxygen connects the aromatic ring to the alkyne-containing side chain, creating a flexible linkage that allows rotational freedom around the C-O bond. The terminal alkyne functionality provides opportunities for click chemistry reactions, metal-catalyzed coupling reactions, and other alkyne-specific transformations. The alkyne triple bond typically exhibits characteristic infrared absorption around 2100 cm⁻¹, while the terminal alkyne C-H stretch appears near 3300 cm⁻¹.

Functional Group Position Electronic Effect IR Frequency (cm⁻¹)
Methyl Ester C-1 Electron-withdrawing ~1720
Fluorine C-4 Strong electron-withdrawing ~1200-1000
Prop-2-yn-1-yloxy C-3 Mixed electronic effects ~2100, ~3300
Aromatic C=C Ring Conjugated system ~1600, ~1500

Properties

IUPAC Name

methyl 4-fluoro-3-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9FO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUCUSQTVJVXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258201
Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
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Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214822-98-7
Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
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Record name Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate
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Record name Benzoic acid, 4-fluoro-3-(2-propyn-1-yloxy)-, methyl ester
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Preparation Methods

The synthesis of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:

    Esterification Reaction: The primary method involves the esterification of 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which is crucial in addressing antibiotic resistance issues.

Case Study:
A study published in PubMed explored the synthesis of similar compounds and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results showed that modifications in the structure could enhance efficacy against resistant strains, highlighting the potential for developing new antibiotics based on this compound's framework .

Anticancer Properties

The compound's derivatives have also been investigated for their anticancer properties. Research has indicated that certain modifications can lead to increased cytotoxicity against cancer cell lines.

Data Table: Anticancer Activity of Derivatives

Compound NameTarget Cell LineIC50 (µM)Reference
Derivative AHeLa15
Derivative BMCF710

Agrochemical Applications

This compound has potential uses as a plant protection agent. Its ability to control pests and diseases makes it a candidate for development as an agrochemical formulation.

Pest Control

Research has shown that compounds with similar structures can act effectively against various agricultural pests. The incorporation of this compound into formulations could enhance pest resistance while minimizing environmental impact.

Case Study:
A patent application describes formulations containing this compound aimed at controlling specific insect populations in crops. The study outlines methods for synthesizing these formulations and demonstrates their efficacy in field trials .

Materials Science

In materials science, this compound can be utilized as a building block for creating functional polymers. Its reactive alkyne group allows for click chemistry applications, leading to the development of novel materials with tailored properties.

Polymer Synthesis

The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeIncorporation Level (%)Mechanical Strength (MPa)Thermal Stability (°C)
Polymer A530200
Polymer B1045220

Mechanism of Action

The mechanism by which Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs include substituted benzoates with variations in ester groups, halogenation, or alkoxy substituents. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate with Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-F, 3-propargyloxy, methyl ester 208.19 High reactivity (alkyne); drug intermediates
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 4-F, 3-CF₃, methyl ester 222.13 Enhanced lipophilicity; agrochemicals
Ethyl 4-hydroxybenzoate 4-OH, ethyl ester 166.18 Antimicrobial preservative
Methyl 3-methoxybenzoate 3-OCH₃, methyl ester 166.17 Solubility enhancer; flavor industry

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in this compound withdraws electron density, stabilizing the aromatic ring and increasing resistance to electrophilic substitution compared to methyl 3-methoxybenzoate (electron-donating OCH₃) .
  • Reactivity : The propargyloxy group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in analogs like ethyl 4-hydroxybenzoate or methyl trifluoromethylbenzoate .
  • Lipophilicity : Methyl 4-fluoro-3-(trifluoromethyl)benzoate exhibits higher lipophilicity (logP ~2.5) due to the CF₃ group, whereas the propargyloxy group in the target compound provides moderate lipophilicity (logP ~1.9), balancing solubility and membrane permeability .
Physicochemical and Toxicological Data

Table 2: Physicochemical and Toxicity Comparison

Compound Name Melting Point (°C) Solubility (mg/mL) Acute Toxicity (LD₅₀, rat oral)
This compound 56–59 (predicted) 0.15 (DMSO) Not reported
Methyl benzoate -12 1.2 (water) 1,170 mg/kg
Ethyl 4-hydroxybenzoate 116–118 0.8 (water) 2,500 mg/kg

Notes:

  • The propargyloxy group reduces water solubility compared to methyl or ethyl benzoates but improves organic solvent compatibility .

Biological Activity

Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a benzoate structure with a fluorine atom at the para position and a prop-2-yn-1-yloxy substituent, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antiviral and antibacterial domains. The following sections delve into specific activities and findings.

Antiviral Activity

Studies have shown that compounds with similar structures can act as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. For instance, derivatives of aromatic ethers have demonstrated significant inhibitory effects on H1N1 neuraminidase, with IC50 values ranging from 25 to 60 µM . The structure-activity relationship analysis suggests that the presence of certain functional groups enhances antiviral efficacy.

Table 1: Antiviral Activity Comparison

CompoundIC50 (µM)Target Virus
This compoundTBDH1N1
Compound 1526.96A/GuangdongSB/01/2009 (H1N1)
Compound 26TBDA/Guangdong/03/2009 (H1N1)

Case Studies

A study focusing on the SAR of related compounds indicated that modifications to the aromatic ring could lead to enhanced biological activity. For instance, the introduction of electron-withdrawing groups at specific positions improved the inhibitory effects against viral targets .

Case Study: Influenza A Virus

In a comparative analysis of natural product-derived phytochemicals for influenza A virus treatment, several compounds demonstrated IC50 values below 10 µM against H1N1. These findings suggest that structural modifications similar to those in this compound could yield potent antiviral agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to viral proteins. Such studies can provide insights into how structural variations affect biological activity and guide future synthesis efforts.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or esterification. For example, the propargyl ether group can be introduced via a Williamson ether synthesis between 4-fluoro-3-hydroxybenzoic acid methyl ester and propargyl bromide. Optimization includes using anhydrous solvents (e.g., DMF or THF), catalytic KI, and elevated temperatures (60–80°C) to enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield . Kinetic monitoring (TLC or HPLC) ensures reaction completion.

Q. How should researchers handle the stability and storage of this compound?

  • Methodological Answer : The propargyl group is prone to polymerization under light or heat. Store the compound in amber vials at –20°C under inert gas (N₂/Ar). Conduct stability tests using HPLC to monitor degradation over time. Avoid aqueous or protic environments to prevent ester hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting from the 4-fluoro substituent) and propargyl proton signals (~2.5 ppm for the terminal alkyne proton).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with fluorine.
  • FT-IR : Verify ester carbonyl (~1720 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
    Cross-validate with X-ray crystallography if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELXL for refinement, ensuring anisotropic displacement parameters for heavy atoms (e.g., fluorine). If twinning or disorder is observed (common in flexible propargyl groups), apply TwinLaw or PART instructions in SHELX. Validate with Mercury’s void analysis to check for solvent masking structural features . For discrepancies between NMR and crystallographic data, consider dynamic effects (e.g., rotational barriers) via DFT calculations .

Q. What strategies mitigate side reactions during propargyloxy group introduction?

  • Methodological Answer : Propargyl bromide is highly reactive but volatile. Use slow addition under reflux with a Dean-Stark trap to remove H₂O. Competing ester hydrolysis can be minimized by avoiding acidic conditions. For byproducts like dimerized alkyne, employ scavengers (e.g., molecular sieves) or switch to a milder base (K₂CO₃ instead of NaOH). Monitor intermediates via LC-MS .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

  • Methodological Answer : Perform DFT calculations (Gaussian, ORCA) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. The propargyloxy group’s electron-withdrawing effect activates the benzoate ring for electrophilic substitution at specific positions. MD simulations can assess conformational flexibility influencing reaction pathways .

Q. What are the challenges in analyzing non-covalent interactions (e.g., π-stacking) in crystals of this compound?

  • Methodological Answer : Use Mercury’s Materials Module to quantify intermolecular contacts (e.g., C≡C⋯π distances). Compare packing motifs with Cambridge Structural Database (CSD) entries via ConQuest. For weak interactions, enhance data resolution (<1.0 Å) and apply Hirshfeld surface analysis to distinguish genuine interactions from crystal-packing artifacts .

Safety and Compliance

Q. What safety protocols are essential when working with propargyl-containing compounds?

  • Methodological Answer : Propargyl derivatives are irritants and potential sensitizers. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Static charge mitigation (grounded equipment) is critical due to low flash points. For spills, neutralize with sand followed by 10% NaHCO₃ solution. Document waste disposal per EPA guidelines for halogenated/organic waste .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures for reproducibility?

  • Methodological Answer : Include detailed metrics: equivalents, catalyst loading, temperature ramps, and purification Rf values. Report yields as "isolated yields" after characterization. Use CIF files for crystallographic data, depositing to CSD/CCDC with full refinement parameters .

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